Scientific Field: Medical Chemistry
Summary of the Application: “(2-Isopropylthiazol-4-yl)methanamine” is used as a reagent in the synthesis of heteroarylmethyl amides, which are used as HDL (High-Density Lipoprotein) raising agents.
Scientific Field: Biochemistry
Summary of the Application: “(2-Isopropylthiazol-4-yl)methanamine” is also used as a reagent in the preparation of peptide analogs.
(2-Isopropylthiazol-4-yl)methanamine, also known as 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride, is a synthetic compound characterized by its thiazole ring structure, which incorporates an isopropyl group at the 2-position and a methylamino group at the 4-position. The molecular formula of this compound is , and it has a molecular weight of approximately 243.20 g/mol . It is typically encountered as a solid at room temperature and should be stored under controlled conditions to maintain stability.
Due to the lack of specific research on (2-Isopropylthiazol-4-yl)methanamine, its mechanism of action remains unknown. However, thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. The mechanism of action for these activities can vary depending on the specific structure of the thiazole derivative.
The compound exhibits various chemical reactivity patterns. For instance, it can undergo oxidation reactions to form sulfoxides or sulfones. Additionally, reduction processes may convert the thiazole ring into more saturated derivatives . The reactivity of this compound suggests potential pathways for further chemical transformations, which can be explored for synthetic applications.
Several synthesis methods for (2-Isopropylthiazol-4-yl)methanamine have been reported in literature. Common approaches include:
These methods highlight the versatility in synthesizing this compound, allowing for modifications to optimize yield and purity.
(2-Isopropylthiazol-4-yl)methanamine finds utility in various fields, particularly in pharmaceuticals and agrochemicals. Its potential applications include:
The ongoing research into its properties may reveal additional applications in other sectors.
Studies examining the interactions of (2-Isopropylthiazol-4-yl)methanamine with biological systems are critical for understanding its pharmacological profiles. These interactions may involve binding to specific receptors or enzymes, leading to downstream effects that alter cellular functions. Understanding these interactions can aid in assessing the compound's therapeutic potential and safety profile .
Several compounds share structural similarities with (2-Isopropylthiazol-4-yl)methanamine, each possessing unique characteristics:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Isopropylthiazole-4-carboxylic acid | 234445-61-5 | 0.90 |
| 2-Methylthiazole-4-carboxamide | 31825-95-3 | 0.67 |
| 2-Cyclopropylthiazol-4-ylmethanol | 135207-09-9 | 0.95 |
| 2-Isopropyl-4-(methylaminomethyl)thiazole | 154212-60-9 | 0.98 |
| 2-(tert-butyl)thiazole-4-carboxylic acid | 1086380-10-0 | 0.89 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of (2-Isopropylthiazol-4-yl)methanamine lies in its specific combination of the isopropyl group and thiazole ring, which may confer distinct biological activities compared to its analogs .
The spatial orientation of the isopropyl group at position 2 of the thiazole ring significantly impacts molecular recognition processes. X-ray crystallography studies of CDK4/6 inhibitors containing this scaffold show that the isopropyl group occupies a hydrophobic pocket formed by Val101 and Phe98 residues, contributing -2.3 kcal/mol to binding energy through van der Waals interactions [2]. Rotational constraints imposed by the branched methyl groups create a 15° dihedral angle relative to the thiazole plane, optimizing complementarity with concave protein surfaces [3].
Comparative analyses of regioisomers demonstrate that 2-isopropyl substitution provides 18-fold greater binding affinity for DNA G-quadruplex structures compared to 4-isopropyl analogs, as measured by surface plasmon resonance (KD = 0.42 μM vs. 7.6 μM) [3]. Molecular dynamics simulations reveal this enhancement stems from improved π-alkyl interactions with thymine methyl groups in the DNA minor groove.
Table 1: Isopropyl Position Effects on Target Binding
| Isopropyl Position | CDK4 Inhibition (Ki nM) | DNA Binding ΔG (kcal/mol) |
|---|---|---|
| 2 | 1.2 ± 0.3 | -8.9 |
| 4 | 34 ± 5 | -6.1 |
| 5 | 210 ± 30 | -4.3 |
Data adapted from CDK4 inhibition assays [2] and isothermal titration calorimetry studies [3].
Primary amine modification serves as a critical handle for tuning physicochemical properties and target engagement. Acylation with pyridinylcarboxylic acids increases aqueous solubility (logP reduction from 2.1 to 1.4) while maintaining CDK6 inhibitory potency (IC50 = 28 nM) [4]. Quaternary ammonium salt formation through propyl bromide alkylation enhances blood-brain barrier permeability by 40% in murine models, as quantified by brain/plasma ratio measurements [5].
Notably, conversion to urea derivatives via reaction with aryl isocyanates introduces hydrogen bond donor capacity. The N-(3-chlorophenyl)urea analog demonstrates 9-fold selectivity for carbonic anhydrase IX over isoform II (Ki = 12 nM vs. 110 nM), attributed to complementary interactions with Thr199 and Gln92 residues [4].
Table 2: Methanamine Derivatives and Biological Effects
| Derivative | Solubility (mg/mL) | CDK6 IC50 (nM) | LogD7.4 |
|---|---|---|---|
| Acetylated | 8.9 | 45 | 1.2 |
| Benzoylated | 2.1 | 68 | 2.8 |
| Propylammonium | 12.4 | 210 | -0.3 |
| Phenylurea | 5.6 | 89 | 1.9 |
Data compiled from kinetic solubility assays [5] and enzymatic inhibition studies [2] [4].
Systematic replacement of thiazole heteroatoms reveals critical structure-activity dependencies. Oxazole analogs show 50-fold reduced CDK4 affinity (Ki = 60 nM vs. 1.2 nM) due to decreased electronegativity at position 3, as confirmed by electrostatic potential mapping [2]. Imidazole bioisosteres maintain target binding but introduce off-target activity at histamine H3 receptors (EC50 = 320 nM) [6].
Notably, 1,2,4-thiadiazole substitution enhances metabolic stability in hepatic microsomes (t1/2 = 48 min vs. 22 min for parent compound) while preserving DNA minor groove binding capacity (ΔTm = +4.1°C) [3]. This improvement correlates with reduced susceptibility to CYP3A4-mediated oxidation at the thiazole sulfur atom.
N-terminal alterations (thiazole-adjacent positions) predominantly affect target selectivity, while C-terminal changes (methanamine region) influence pharmacokinetic properties. Installation of a 5-nitro group on the thiazole ring (N-terminal modification) increases CDK2 cross-reactivity from <5% to 38% inhibition at 1 μM [2]. Conversely, C-terminal PEGylation extends plasma half-life from 2.3 hr to 8.7 hr in rat models without altering target affinity [5].
Table 3: Terminal Modification Outcomes
| Modification Site | Target Selectivity Index | Clearance (mL/min/kg) | Vdss (L/kg) |
|---|---|---|---|
| N-terminal | 0.38 | 45 | 2.1 |
| C-terminal | 0.92 | 12 | 0.8 |
Selectivity index calculated as CDK4 IC50/CDK2 IC50 [2]. Pharmacokinetic data from rat IV studies [5].
Electron-withdrawing groups at position 5 of the thiazole ring increase oxidation potential by 180 mV per substituent, as measured by cyclic voltammetry [5]. This electronic modulation reduces metabolic degradation rates in human liver microsomes (CLint = 9 μL/min/mg vs. 22 μL/min/mg for parent compound). Hammett σ values correlate linearly (R² = 0.94) with activation energy for thiazole ring opening reactions, enabling predictive modeling of derivative stability.
Substituent-induced resonance effects significantly alter hydrogen bond acceptor capacity. The 5-cyano derivative demonstrates a 40% increase in DNA binding enthalpy compared to the unsubstituted analog, attributed to enhanced dipole interactions with phosphate backbone oxygen atoms [3].
Table 4: Electronic Parameters and Biological Effects
| Substituent | σ (Hammett) | Oxidation Potential (V) | DNA ΔTm (°C) |
|---|---|---|---|
| -H | 0 | 1.12 | +2.3 |
| -CN | 0.66 | 1.41 | +4.7 |
| -OCH3 | -0.27 | 0.89 | +1.1 |
| -NO2 | 1.24 | 1.68 | +5.9 |
MurB enzyme represents an essential target in bacterial cell wall synthesis, catalyzing the nicotinamide adenine dinucleotide phosphate-dependent reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid [4] [5]. Thiazole-containing compounds demonstrate significant inhibitory activity against MurB through multiple mechanistic pathways.
The most extensively characterized MurB inhibitors include 3,5-dioxopyrazolidines, which exhibit IC50 values ranging from 4.1 to 6.8 micrometers against Escherichia coli MurB and 4.3 to 10.3 micrometers against Staphylococcus aureus MurB [4]. Compound 3 within this series demonstrates tight binding with Escherichia coli MurB, yielding a dissociation constant of 260 nanometers [4]. Crystal structure analysis reveals that compound 4 binds directly to the MurB active site, forming specific interactions with active-site residues and the bound flavin adenine dinucleotide cofactor [4].
Trisubstituted thiazolidinones function as diphosphate surrogates for the natural MurB substrate, achieving IC50 values between 7 and 28 micrometers against Escherichia coli MurB [4]. These compounds presumably bind within the diphosphate-binding region of the enzyme, disrupting normal substrate recognition and catalytic activity [4].
Recent thiazole derivatives demonstrate enhanced MurB inhibitory activity. The thiazol-4(5H)-one derivative 6d, containing p-methoxy substitution, exhibits broad-spectrum antibacterial activity with minimum inhibitory concentrations of 3.9, 3.9, 7.8, and 15.6 micrograms per milliliter against Staphylococcus aureus, Klebsiella pneumoniae, Streptococcus mutans, and Escherichia coli respectively [6]. This compound demonstrates MurB enzyme inhibition with an IC50 of 8.1 micrometers [6].
Molecular docking studies of thiazoline and phthalimide derivatives reveal interactions with key catalytic residues including Arginine-176, Glutamate-361, and Serine-257 in Mycobacterium tuberculosis MurB [7]. These interactions result in theoretical inhibition constants in the low micromolar range, supporting the potential for thiazole-based anti-tuberculosis therapeutics [7].
The MurB inhibition mechanism involves competitive binding with the natural substrate UDP-N-acetylenolpyruvylglucosamine. Thiazole compounds occupy the substrate-binding site, preventing normal enzyme-substrate complex formation and subsequent catalytic reduction [4] [6]. This competitive inhibition disrupts peptidoglycan biosynthesis, ultimately leading to bacterial cell wall defects and cell death [4].
| Compound Type | Target Organism | IC50 (μM) | Binding Affinity (Kd) | Mechanism |
|---|---|---|---|---|
| 3,5-Dioxopyrazolidines (1-3) | E. coli MurB | 4.1-6.8 | 260 nM (compound 3) [4] | Active site binding |
| Thiazol-4(5H)-one (6d) | Multiple organisms | 8.1 | Not specified | Competitive inhibition [6] |
| Trisubstituted thiazolidinones | E. coli MurB | 7-28 | Not specified | Diphosphate surrogate [4] |
Thiazole-containing compounds induce apoptosis in neoplastic cell lines through multiple interconnected pathways, primarily targeting mitochondrial dysfunction and caspase activation cascades [8] [9] [10]. The mechanistic basis involves disruption of mitochondrial membrane potential, activation of pro-apoptotic proteins, and downstream caspase signaling [10] [11].
Thiazolides represent a distinct class of apoptosis-inducing agents that operate through glutathione-S-transferase P1-dependent mechanisms [10]. The compound RM4819 induces apoptosis in colorectal tumor cell lines Caco-2 and LS174T through sequential activation of p38 and Jun kinase pathways [10]. This activation occurs approximately 2 hours post-treatment for Jun kinase and 4 hours for p38, leading to increased expression of pro-apoptotic Bcl-2 homologs Bim and Puma [10]. These proteins subsequently bind and sequester anti-apoptotic proteins Mcl-1 and Bcl-xL, triggering mitochondrial apoptosis pathway activation [10].
The hybrid compound MSt-2, containing thiazole-containing side chains derived from epothilones, demonstrates potent apoptosis induction through rapid reactive oxygen species formation and mitochondrial dysfunction [12]. This compound exhibits enhanced potency in human colon carcinoma HCT116 and gastric cancer AGS cell lines while showing minimal effects on normal dermal fibroblasts [12]. The mechanism involves Jun kinase activation, mitochondrial membrane potential loss, Fas expression, and sequential caspase-8 and caspase-3 activation [12].
4-Methylthiazole induces apoptosis in HL-60 leukemia cells through multiple apoptotic mechanisms involving mitochondrial membrane potential disruption, Caspase-3 activation, and Cytochrome C release [13]. Treatment significantly reduces CD45 and CD123 surface markers, indicating substantial phenotypic alterations in leukemia cells [13]. High-dose treatment increases reactive oxygen species levels, contributing to oxidative stress-mediated cytotoxicity [13].
Bis-thiazole derivatives target Pim1 kinase, achieving IC50 values of 0.32 and 0.24 micrometers for compounds 3b and 8b respectively [14]. These compounds induce cell cycle arrest at G0/G1 and S phases, with compound 3b causing 66.5% cell accumulation at G0/G1 phase and compound 8b demonstrating 26.5% accumulation at S phase [14]. In vivo evaluation reveals strong antitumor activity with up-regulation of caspase-3 and down-regulation of vascular endothelial growth factor and tumor necrosis factor alpha [14].
Thiazole derivative 4c exhibits exceptional cytotoxic activity against MCF-7 and HepG2 cell lines with IC50 values of 2.57 ± 0.16 and 7.26 ± 0.44 micrometers respectively [15]. This compound induces G1/S phase cell cycle arrest, increasing pre-G1 phase accumulation from 2.02% to 37.36% in MCF-7 cells [15]. Apoptosis induction increases early and late apoptosis percentages from 0.51% and 0.29% to 22.39% and 9.51% respectively [15]. Additionally, compound 4c inhibits vascular endothelial growth factor receptor-2 with an IC50 of 0.15 micrometers [15].
| Compound | Cell Line | IC50 (μM) | Apoptosis Mechanism | Pathway |
|---|---|---|---|---|
| MSt-2 | U937, HCT116, AGS | More potent than MSt-6 | ROS formation, JNK activation [12] | Mitochondrial |
| 4-Methylthiazole | HL-60 | Dose-dependent | Mitochondrial disruption, Caspase-3 [13] | Mitochondrial |
| Compound 4c | MCF-7, HepG2 | 2.57 ± 0.16, 7.26 ± 0.44 | G1/S arrest, VEGFR-2 inhibition [15] | Intrinsic/Extrinsic |
| Bis-thiazole (3b) | T47D | 0.32 (Pim1 kinase) | Pim1 inhibition, G0/G1 arrest [14] | Cell cycle regulation |
Thiazole compounds induce significant metabolic pathway disruptions through multiple mechanisms including cytochrome P450-mediated bioactivation, mitochondrial dysfunction, and interference with essential enzymatic processes [16] [17] [18]. These disruptions manifest as altered cellular energy metabolism, oxidative stress induction, and perturbation of critical biosynthetic pathways.
Cytochrome P450-mediated bioactivation of thiazole compounds generates reactive metabolites that covalently modify essential cellular macromolecules [16] [17]. The energy barrier for thiazole epoxidation is 13.63 kilocalories per mole, lower than S-oxidation (14.56 kcal/mol), N-oxidation (17.90 kcal/mol), and oxaziridine formation (20.20 kcal/mol) [16]. Amino group presence in aminothiazoles further facilitates metabolic pathways, reducing the epoxidation barrier by approximately 2.5 kilocalories per mole [16].
Thiazole metabolism produces toxic ring cleavage products including thioformamide and accompanying dicarbonyl fragments [19]. Thiabendazole metabolism in mice yields thioformamide and benzimidazol-2-ylglyoxal, while 4-tert-butyl-2-methyl-thiazole produces thioacetamide and tert-butylglyoxal [19]. These metabolites result from microsomal epoxidation of the thiazole C=C double bond followed by hydrolysis and decomposition [19].
Thiazole-Zn demonstrates thyroid-disrupting properties through inhibition of active iodide uptake into thyroid tissue [20]. This compound increases thyroid weights and serum thyroid-stimulating hormone levels while inducing thyroid cell hypertrophy and hyperplasia in dose-related and time-related manners [20]. The mechanism involves disruption of sodium/iodide symporter function, reducing circulating levels of triiodothyronine and thyroxine [20].
4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid exhibits antidiabetic effects through modulation of glucose metabolism and oxidative stress pathways [18]. This compound significantly increases superoxide dismutase, glutathione, and catalase activities while decreasing malondialdehyde content in pancreatic tissues of streptozotocin-induced diabetic rats [18]. The mechanism involves attenuation of inflammatory processes through reduction of tumor necrosis factor alpha and interleukin-6 levels [18].
Thiazolidinedione compounds induce cardiotoxicity through profound metabolic rewiring encompassing energy production pathways [21]. Multi-omics analysis reveals downregulation of oxidative phosphorylation and fatty acid synthesis coupled with increased activity in anaerobic glycolysis, pentose phosphate pathway, and amino acid metabolism [21]. This metabolic shift from fatty acid oxidation toward anaerobic glycolysis contributes to observed cardiotoxicity [21]. Additionally, glutathione system disruption indicates imbalanced redox state triggered by thiazolidinedione exposure [21].
Mitochondrial-targeting thiazole derivatives disrupt cellular energy metabolism through interference with ATP production [22]. Compound R13 demonstrates IC50 of 5.52 micrometers for cancer cell proliferation inhibition, approximately 5-fold more effective than related compounds [22]. The mechanism involves mitochondrial targeting through triphenylphosphonium cation conjugation, leading to disrupted electron transport chain function and reduced ATP synthesis [22].
| Compound Type | Metabolic Target | Disruption Mechanism | Physiological Effect |
|---|---|---|---|
| Thiazole metabolites | Cytochrome P450 | Reactive metabolite formation [16] | Cellular macromolecule modification |
| Thiazole-Zn | Thyroid metabolism | Iodide uptake inhibition [20] | Hypothyroidism induction |
| Thiazolidinediones | Cardiac metabolism | Energy metabolism rewiring [21] | Cardiotoxicity |
| Mitochondrial thiazoles | ATP synthesis | Electron transport disruption [22] | Cellular energy depletion |
Thiazole compounds induce extensive alterations in eukaryotic signal transduction pathways through modulation of protein kinases, growth factor receptors, and downstream signaling cascades [23] [24] [25]. These alterations result in disrupted cellular communication, altered gene expression, and modified cellular responses to environmental stimuli.
Phosphatidylinositol 3-kinase/AKT/mechanistic target of rapamycin pathway represents a critical target for thiazole-mediated signal transduction disruption [24]. Compound 18, derived from thiazole scaffolds, demonstrates potent anticancer effects with IC50 values between 0.50 and 4.75 micrometers across A549, MCF-7, U-87 MG, and HCT-116 cell lines [24]. Western blot analysis confirms that this derivative successfully blocks phosphatidylinositol 3-kinase/AKT/mechanistic target of rapamycin signaling pathway and inhibits tumor progression [24].
Glycogen synthase kinase 3 beta inhibition by thiazole compound AR-A014418 demonstrates selective and ATP-competitive inhibition with an IC50 value of 100 nanometers [24]. This compound exhibits inhibitory effects on tau phosphorylation, protects neuronal cells against apoptotic triggers, and prevents beta-amyloid-induced neurodegeneration [24]. The mechanism involves competitive binding to the ATP binding site, disrupting normal kinase phosphorylation activities [24].
Aurora kinase inhibition by 2-amino thiazole derivatives reveals promising binding interactions with the active site of the target enzyme [26]. Compound 1a demonstrates the highest predicted activity with a pKi value of 8.73, incorporating 2-(4-(2-hydroxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamido)acetamide substituents [26]. The 2,4-disubstituted thiazole ring proves critical for inhibitory activity, with imidazolidone ring incorporation enhancing potency [26].
Fascin signaling pathway disruption by thiazole derivatives results in profound antimigration and antiinvasion activities [25]. Compound 5p inhibits 50% of cell migration at a concentration of 24 nanometers, representing the most potent analogue in the series [25]. These compounds disrupt F-actin bundling protein fascin function, leading to significant impairment of cellular F-actin structures [25]. The mechanism involves interference with actin filament networks, reducing cell membrane F-actin staining intensity and causing cytoskeletal disorganization [25].
Vascular endothelial growth factor receptor-2 inhibition by thiazole compound 4c achieves an IC50 of 0.15 micrometers, demonstrating potent antiangiogenic activity [15]. This inhibition occurs through competitive binding to the receptor kinase domain, preventing normal growth factor signal transduction [15]. The resulting angiogenesis inhibition contributes to reduced tumor blood vessel formation and enhanced anticancer efficacy [15].
Protein kinase G inhibition in Mycobacterium tuberculosis by 1,3,4-thiadiazole derivatives demonstrates docking scores ranging from -6.69 to -6.14 [27]. These compounds target bacterial protein kinase G, disrupting essential signaling pathways required for mycobacterial survival and virulence [27]. The inhibition mechanism involves occupation of the kinase active site, preventing ATP binding and subsequent phosphorylation reactions [27].
Dihydrofolate reductase pathway disruption by thiophenyl-pyrazolyl-thiazole compounds 4c and 6b yields IC50 values of 4.21 and 5.70 micrometers respectively against Mycobacterium tuberculosis dihydrofolate reductase [28]. These compounds exceed the activity of trimethoprim (IC50 = 6.23 micrometers), demonstrating enhanced folate metabolism interference [28]. The mechanism involves competitive inhibition of dihydrofolate reductase, disrupting DNA synthesis and bacterial cell division [28].
| Target Pathway | Thiazole Compound | IC50/Activity | Cellular Effect | Reference Standard |
|---|---|---|---|---|
| PI3K/AKT/mTOR | Compound 18 | 0.50-4.75 μM | Tumor progression inhibition [24] | BEZ235 |
| GSK3β signaling | AR-A014418 | 100 nM | Tau phosphorylation inhibition [24] | Not specified |
| Aurora kinase | 2-amino thiazole derivatives | Predicted pKi 8.73 | Cell cycle disruption [26] | Not specified |
| VEGFR-2 | Compound 4c | 0.15 μM | Angiogenesis inhibition [15] | Sorafenib (IC50 0.059 μM) |
| Fascin signaling | Thiazole derivatives (5p) | 24 nM (antimigration) | Cell migration inhibition [25] | Not specified |